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Compound of Interest

Compound Name:
Methyl 2-amino-4,6-

difluorobenzoate

Cat. No.: B1589867 Get Quote

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-4,6-
difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 2-amino-4,6-difluorobenzoate is a fluorinated aromatic ester of significant interest

within the pharmaceutical and agrochemical industries. Its structural motifs, particularly the

presence of fluorine atoms, are known to enhance the pharmacokinetic and pharmacodynamic

properties of bioactive molecules, such as metabolic stability and binding affinity.[1] As a key

building block, a thorough understanding of its physical properties is paramount for its effective

use in synthesis, formulation, and quality control.

This guide provides a comprehensive analysis of the core physical properties of Methyl 2-
amino-4,6-difluorobenzoate. Moving beyond a simple data sheet, this document offers

insights into the standardized methodologies for determining these properties, providing a

framework for researchers to perform their own characterization with accuracy and

reproducibility. This approach is grounded in authoritative protocols, ensuring scientific integrity

and trustworthiness for professionals in drug development and chemical research.
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A precise understanding of the fundamental chemical identity is the foundation of all

subsequent experimental work. The key identifiers and known physical properties of Methyl 2-
amino-4,6-difluorobenzoate are summarized below.

Property Value Source(s)

CAS Number 379228-57-6 [2]

Molecular Formula C₈H₇F₂NO₂ [2]

Molecular Weight 187.15 g/mol [3]

Physical Form
Solid; Crystals, powder, or

lumps
[2]

Appearance White to pale cream [4]

Purity Typically ≥98% [2][3]

Melting Point
Data not available in searched

literature

Boiling Point
Data not available in searched

literature

Density
Data not available in searched

literature

Solubility
Data not available in searched

literature

InChI Key
SECMISFZCMBTKJ-

UHFFFAOYSA-N
[2][3]

Experimental Determination of Physical Properties
For a research scientist, the absence of literature data for a specific compound is a common

challenge. The true expertise lies in knowing how to generate this data reliably. The following

sections detail the authoritative, field-proven protocols for characterizing the key physical

properties of Methyl 2-amino-4,6-difluorobenzoate.
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Melting Point Analysis
Expert Insight: The melting point is a critical indicator of purity. A sharp melting range typically

signifies a high-purity compound, whereas a broad range often indicates the presence of

impurities, which depress and widen the melting range. For pharmaceutical intermediates, this

is a fundamental quality control parameter.

Protocol: Capillary Melting Point Determination (USP <741> Class I)

The United States Pharmacopeia (USP) provides a standardized method for melting point

determination that ensures accuracy and reproducibility.[5]

Methodology:

Sample Preparation: The solid sample of Methyl 2-amino-4,6-difluorobenzoate must be

finely powdered and dried in a desiccator. A small amount is packed into a capillary tube

(typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[6]

Apparatus Setup: A calibrated melting point apparatus with a suitable transparent fluid bath

(e.g., silicone oil) and an accurate thermometer or digital sensor is used.[5]

Measurement:

The capillary tube is placed in the heating block when the temperature is approximately 5-

10°C below the expected melting point.[5][6]

The temperature is increased at a controlled rate, typically 1°C per minute.[6]

Onset of Melting: The temperature at which the column of the substance is observed to

collapse against the side of the capillary is recorded as the start of the melting range.[6][7]

Completion of Melting: The temperature at which the substance becomes completely liquid

is recorded as the end of the melting range.[6][7]

Validation: The accuracy of the apparatus should be regularly verified using USP Melting

Point Reference Standards.[5]
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Workflow for USP <741> Melting Point Determination.
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Boiling Point Determination
Expert Insight: While Methyl 2-amino-4,6-difluorobenzoate is a solid at room temperature, its

boiling point is a key thermodynamic property relevant for purification methods like distillation (if

applicable under vacuum) and for assessing its thermal stability.

Protocol: Boiling Point Determination (OECD Guideline 103)

The OECD provides several methods for determining the boiling point. The dynamic method,

which measures vapor pressure as a function of temperature, is highly versatile.[8][9]

Methodology:

Apparatus Setup: A boiling apparatus is assembled, typically consisting of a boiling flask with

a temperature sensor positioned in the vapor phase above the liquid surface. The system is

connected to a pressure control system.

Measurement:

The pressure in the system is set to a specific value.

The sample is heated with constant stirring until it boils.

The system is allowed to reach equilibrium, and the temperature at which boiling is stable

is recorded. This temperature is the boiling point at the set pressure.

Data Collection: This process is repeated at various pressures to generate a vapor pressure

curve.

Determination: The boiling point at standard atmospheric pressure (101.325 kPa) is

determined by finding the temperature on the vapor pressure curve that corresponds to this

pressure.[10][11] Differential Scanning Calorimetry (DSC) can also be used as an alternative

method.[9]
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Workflow for OECD 103 Boiling Point Determination.
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Solubility Profile
Expert Insight: For drug development professionals, solubility is arguably one of the most

critical physical properties. It directly influences bioavailability and dictates formulation

strategies. According to the Biopharmaceutics Classification System (BCS), an active

pharmaceutical ingredient (API) is considered highly soluble when its highest therapeutic dose

can be dissolved in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[12]

Protocol: Shake-Flask Equilibrium Solubility Method

This method is the gold standard for determining the equilibrium solubility of a compound and

is recommended by regulatory bodies like the WHO.[12]

Methodology:

Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range

(e.g., pH 1.2, 4.5, and 6.8) as well as common organic solvents (e.g., Methanol, Ethanol,

DMSO, Acetonitrile).[1][12]

Sample Preparation: Add an excess amount of Methyl 2-amino-4,6-difluorobenzoate to a

known volume of each solvent in a sealed vial. The excess solid ensures that a saturated

solution is formed.

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using an

orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle.

Carefully withdraw a sample from the supernatant and immediately filter it through a syringe

filter (e.g., 0.45 µm) to remove any undissolved particles.

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis Spectroscopy.

Calculation: The determined concentration represents the equilibrium solubility of the

compound in that specific solvent at that temperature.
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Workflow for Shake-Flask Solubility Determination.

Spectroscopic Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1589867?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expert Insight: Spectroscopic data provides an unassailable fingerprint of a molecule's

structure. For researchers, ¹H NMR, ¹³C NMR, and IR spectroscopy are indispensable tools for

structural confirmation and quality control, ensuring the correct isomer is being used.

While specific spectra for Methyl 2-amino-4,6-difluorobenzoate are not available in the

searched literature, an experienced chemist can predict the key features based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Region: The two protons on the benzene ring are expected to appear in the

aromatic region (approx. 6.0-8.0 ppm). Due to coupling with each other and with the

fluorine atoms, they would likely present as complex multiplets (e.g., doublet of doublets or

triplets).

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly

dependent on solvent and concentration.

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent methyl

protons would appear upfield (approx. 3.8-4.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield (approx.

165-170 ppm).

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The

carbons directly bonded to fluorine will show large C-F coupling constants, which is a key

diagnostic feature.

Methyl Carbon: The methyl carbon of the ester group will appear upfield (approx. 50-55

ppm).

IR (Infrared) Spectroscopy:

N-H Stretch: A characteristic pair of peaks for the primary amine group is expected around

3300-3500 cm⁻¹.
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C=O Stretch: A strong, sharp absorption for the ester carbonyl group will be present

around 1700-1730 cm⁻¹.

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected

in the fingerprint region, typically around 1100-1300 cm⁻¹.

Safety and Handling
According to available safety data, Methyl 2-amino-4,6-difluorobenzoate is considered

hazardous. It is classified as causing skin and eye irritation.[13]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation.

Do not get in eyes, on skin, or on clothing.[13]

Storage: Keep containers tightly closed in a cool, well-ventilated place. Store away from

incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

First Aid: In case of contact, rinse skin or eyes cautiously with water for several minutes. If

irritation persists, seek medical attention.[13]

Conclusion
Methyl 2-amino-4,6-difluorobenzoate is a valuable chemical intermediate whose full physical

characterization is essential for its application in research and development. While some

fundamental properties like its solid form and color are known, specific quantitative data for its

melting point, boiling point, and solubility are not widely published. This guide empowers

researchers by providing not only the known information but also the authoritative,

standardized protocols required to generate this critical data in-house. Adherence to these

methodologies ensures the generation of reliable, reproducible, and citable results, upholding

the principles of scientific integrity and enabling the seamless integration of this compound into

complex synthetic and formulation workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1589867?utm_src=pdf-body
https://www.scribd.com/document/886893922/USP-741-Melting-Point-or-Range
https://www.scribd.com/document/886893922/USP-741-Melting-Point-or-Range
https://www.scribd.com/document/886893922/USP-741-Melting-Point-or-Range
https://www.scribd.com/document/886893922/USP-741-Melting-Point-or-Range
https://www.benchchem.com/product/b1589867?utm_src=pdf-body
https://www.benchchem.com/product/b1589867?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. uspnf.com [uspnf.com]

2. Methyl 2-amino-4,6-difluorobenzoate | CymitQuimica [cymitquimica.com]

3. Methyl 2-amino-4,6-difluorobenzoate | 379228-57-6 [sigmaaldrich.com]

4. H64385.06 [thermofisher.com]

5. uspbpep.com [uspbpep.com]

6. thinksrs.com [thinksrs.com]

7. m.youtube.com [m.youtube.com]

8. oecd.org [oecd.org]

9. laboratuar.com [laboratuar.com]

10. oecd.org [oecd.org]

11. findit.southwales.ac.uk [findit.southwales.ac.uk]

12. who.int [who.int]

13. scribd.com [scribd.com]

To cite this document: BenchChem. [Methyl 2-amino-4,6-difluorobenzoate physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589867#methyl-2-amino-4-6-difluorobenzoate-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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